

Introduction: The Strategic Value of Dihalogenated Pyrazines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-chloro-3-methoxypyrazine

Cat. No.: B1376875

[Get Quote](#)

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyrazine ring system is of particular interest due to its presence in numerous biologically active molecules. **5-Bromo-2-chloro-3-methoxypyrazine** (CAS No. 89283-94-3) emerges as a highly valuable and versatile building block.^[1] Its strategic disubstitution with two different halogen atoms at electronically distinct positions, combined with the modulating effect of the methoxy group, provides a platform for sequential and site-selective chemical modifications.

This guide offers a comprehensive technical overview of **5-Bromo-2-chloro-3-methoxypyrazine** for researchers, scientists, and drug development professionals. We will explore its fundamental properties, propose a logical synthetic strategy, delve into the causality behind its distinct reactivity in key transformations, and outline the protocols necessary for its successful application in complex molecule synthesis.

Core Physicochemical & Structural Properties

A foundational understanding of the compound's properties is critical for its proper handling, storage, and application in synthesis. The key data are summarized below.

Property	Value	Source(s)
CAS Number	89283-94-3	[1]
Molecular Formula	C ₅ H ₄ BrCIN ₂ O	[1]
Molecular Weight	223.46 g/mol	[1]
Monoisotopic Mass	221.91955 Da	[2]
Appearance	Assumed to be a solid at room temperature	N/A
SMILES	COCl=C(Cl)N=CC(Br)=N1	[1]
InChIKey	FXXJHKPFEKHKHZ-UHFFFAOYSA-N	[3]
Topological Polar Surface Area (TPSA)	35.01 Å ²	[1]
logP (Predicted)	1.9011	[1]

Illustrative Synthesis Pathway

While specific preparations of **5-Bromo-2-chloro-3-methoxypyrazine** are not extensively detailed in readily available literature, a robust synthetic route can be designed based on established principles of pyrazine chemistry, likely commencing from a more common precursor such as 2-amino-3-methoxypyrazine. This multi-step approach ensures precise installation of the halogen substituents.

Illustrative Synthesis of 5-Bromo-2-chloro-3-methoxypyrazine

2-Amino-3-methoxypyrazine
(Precursor)

Step 1: Diazotization
 NaNO_2 , aq. HBr
0-5 °C

Diazonium Salt Intermediate

Step 2: Sandmeyer Reaction
 CuCl
Heat

2-Chloro-3-methoxypyrazine

Step 3: Electrophilic Bromination
 NBS , H_2SO_4
Heat

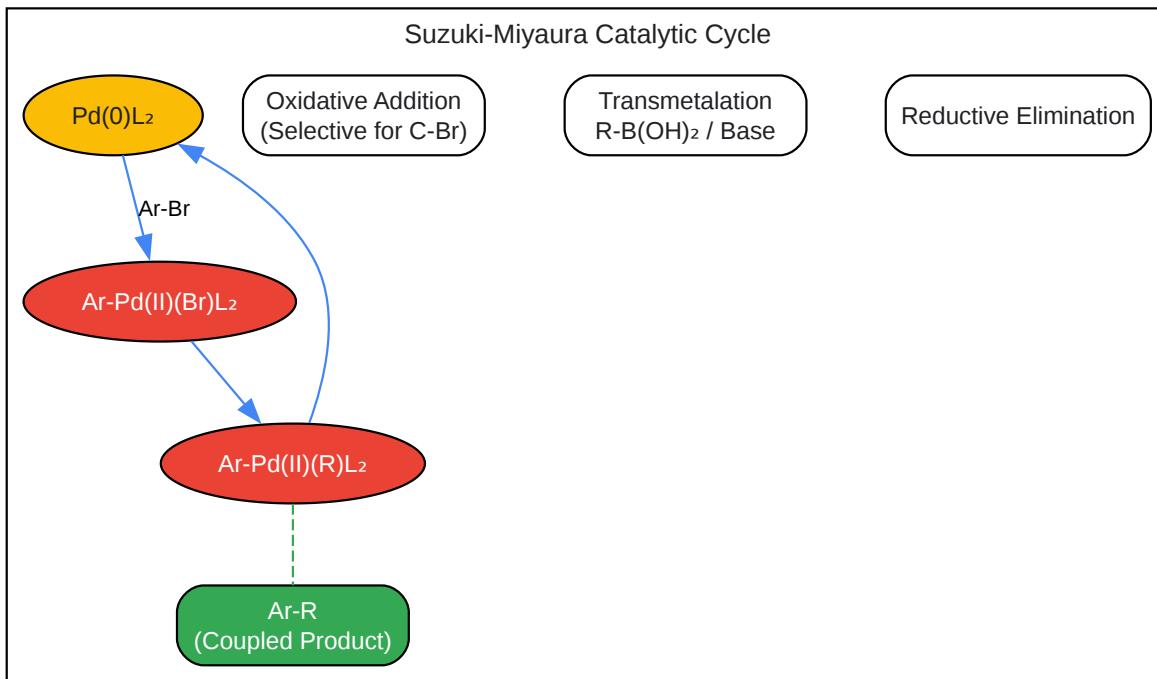
5-Bromo-2-chloro-3-methoxypyrazine
(Target Molecule)

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

- **Diazotization & Sandmeyer Reaction (Steps 1 & 2):** The transformation of an amino group on an electron-deficient heteroaromatic ring into a chloro group is reliably achieved via a Sandmeyer reaction. The initial diazotization with sodium nitrite in a strong acid (like HBr) converts the primary amine into a diazonium salt, an excellent leaving group. Subsequent treatment with a copper(I) salt, CuCl, facilitates the displacement of N₂ gas and installation of the chlorine atom.
- **Electrophilic Bromination (Step 3):** The pyrazine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the existing methoxy and chloro substituents influence the ring's electronics. Bromination is achieved using an electrophilic bromine source like N-Bromosuccinimide (NBS) under acidic conditions, which protonates the ring nitrogens, further modulating reactivity and directing the incoming electrophile.


Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of **5-Bromo-2-chloro-3-methoxypyrazine** is rooted in the differential reactivity of its C-Br and C-Cl bonds. This chemoselectivity allows for its use as a linchpin in building molecular complexity through sequential, controlled reactions. The two most important transformations are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

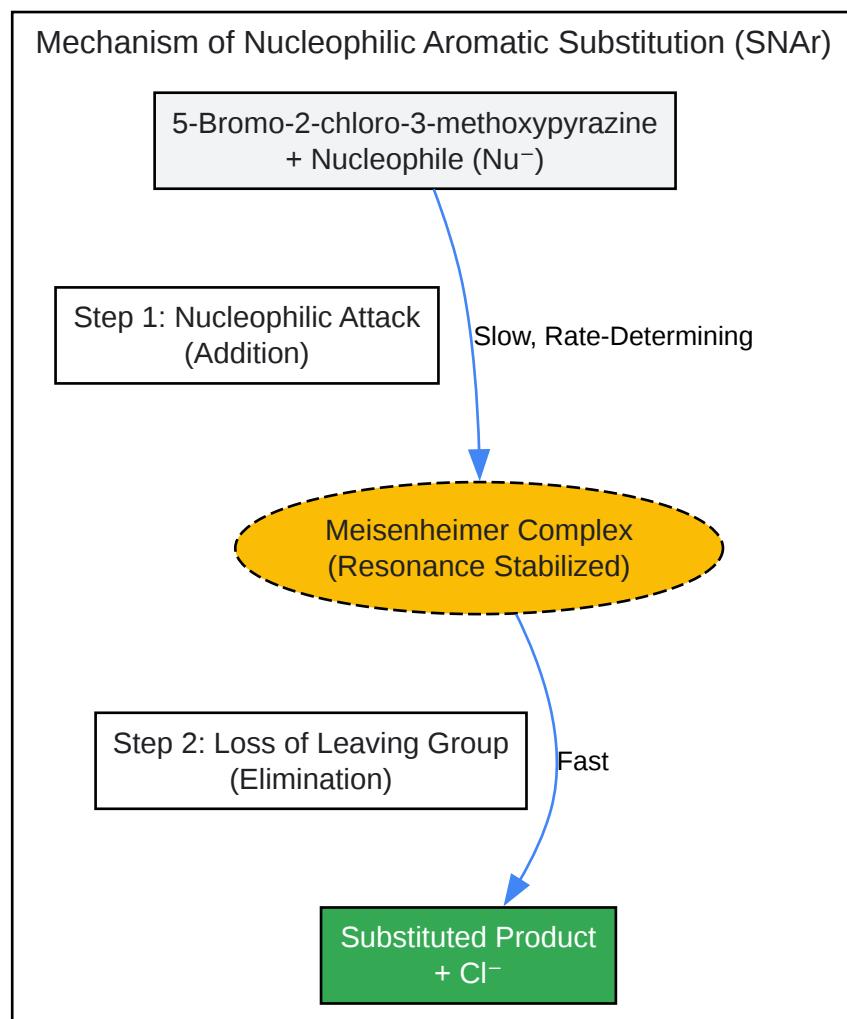
This reaction is a cornerstone of modern organic synthesis for forming C-C bonds.^{[4][5]} The key to selectivity lies in the relative bond strengths and reactivity of the carbon-halogen bonds in the initial oxidative addition step of the catalytic cycle.

Principle of Selectivity: The oxidative addition of a Pd(0) catalyst to an aryl halide is the rate-determining step in many cross-coupling reactions.^[6] The reactivity order for this step is C-I > C-Br > C-Cl.^[7] Consequently, the palladium catalyst will preferentially insert into the weaker C-Br bond at the 5-position, leaving the C-Cl bond at the 2-position intact for subsequent transformations.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.

This protocol is adapted from established procedures for analogous dihalopyrimidine substrates.[8]


- Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon), combine **5-Bromo-2-chloro-3-methoxypyrazine** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K_2CO_3 (2.5 equiv.).
- Catalyst Addition: Add the palladium catalyst, for instance, $Pd(PPh_3)_4$ (3-5 mol%).
- Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).
- Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

- Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, exacerbated by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack.[\[9\]](#)

Principle of Selectivity: In contrast to palladium coupling, SNAr reactivity is governed by the stability of the intermediate Meisenheimer complex.[\[10\]](#) The C-2 position is flanked by two ring nitrogens, which provide powerful inductive electron withdrawal and resonance stabilization for the negative charge that develops during nucleophilic attack. This makes the C-2 chloro substituent significantly more labile and prone to displacement by nucleophiles (e.g., amines, alkoxides) than the C-5 bromo substituent.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: General mechanism for the SNAr reaction at the C-2 position.

This protocol is a general guide for reacting the substrate with an amine nucleophile.[\[12\]](#)

- Reaction Setup: Dissolve **5-Bromo-2-chloro-3-methoxypyrazine** (1.0 equiv.) in a suitable solvent such as ethanol or DMF in a round-bottom flask.
- Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv.). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (2.0 equiv.) to liberate the free amine.

- Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
- Work-up: Once the starting material is consumed, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
- Purification: The crude material can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

Rigorous structural confirmation is paramount. While published experimental spectra for this specific compound are scarce, its characteristic spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[\[13\]](#) The following protocols outline the standard procedures for data acquisition.

Parameter	Predicted Data / Expected Observation
¹ H NMR	A single aromatic proton singlet is expected. A sharp singlet for the methoxy (-OCH ₃) protons will appear upfield.
¹³ C NMR	Five distinct carbon signals are expected. Carbons adjacent to nitrogen (C2, C3, C6) will be downfield. The carbon bearing the bromine (C5) will also be significantly shifted. The methoxy carbon will be the most upfield signal. [14] [15]
Mass Spec (EI)	The mass spectrum will exhibit a complex and characteristic isotopic pattern for the molecular ion [M] ⁺ due to the natural abundance of bromine (⁷⁹ Br/~50.7%, ⁸¹ Br/~49.3%) and chlorine (³⁵ Cl/~75.8%, ³⁷ Cl/~24.2%). This results in a cluster of peaks (M, M+2, M+4) that is highly diagnostic.

Standard Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of purified **5-Bromo-2-chloro-3-methoxypyrazine** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[13]
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters. Reference the chemical shifts to the residual solvent peak (CDCl_3 at 7.26 ppm).[13]
- ^{13}C NMR Acquisition: Using the same sample, acquire a proton-decoupled ^{13}C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio. Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).[13]

Safety and Handling

Halogenated heterocyclic compounds require careful handling in a controlled laboratory environment.

- Personal Protective Equipment (PPE): Always wear protective gloves (nitrile), a lab coat, and safety glasses or goggles.[16]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, refrigeration is often recommended for similar compounds.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-bromo-2-chloro-3-methoxypyrazine (C5H4BrClN2O) [pubchemlite.lcsb.uni.lu]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. 13.13 Uses of ¹³C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Dihalogenated Pyrazines]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1376875#5-bromo-2-chloro-3-methoxypyrazine-cas-number-89283-94-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com